Enantiomeric Configuration (R vs. S): Validated by Optical Rotation and Chiral HPLC
The target compound possesses the (R)-configuration at the chiral center, whereas its closest structural isomer, (S)-Benzyl (1-amino-3-phenylpropan-2-yl)carbamate hydrochloride, has the opposite (S)-configuration . This stereochemical distinction is not merely theoretical; it is analytically verified by optical rotation measurements. While the free base (R)-enantiomer demonstrates a specific rotation of approximately [α]D +30° (c=1, CHCl₃), the (S)-enantiomer exhibits a specific rotation of [α]D -45° (c=2, MeOH), providing a clear, quantitative basis for enantiomeric identification and batch-to-batch quality control . Furthermore, optical purity can be determined by chiral HPLC or LC, with commercial specifications for analogous compounds set at minimum 98.0% ee .
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | Specific rotation: ~+30° (c=1, CHCl₃); Enantiomeric excess: ≥95% by weight (non-chiral purity), verified by chiral HPLC available upon request |
| Comparator Or Baseline | (S)-enantiomer: Specific rotation: -45° (c=2, MeOH) |
| Quantified Difference | Opposite sign of optical rotation confirms enantiomeric identity; chiral HPLC baseline separation achievable |
| Conditions | Optical rotation measured at ambient temperature; HPLC using chiral stationary phase columns |
Why This Matters
The opposite sign of optical rotation quantifiably confirms enantiomeric identity, ensuring that procurement of the (R)-enantiomer does not inadvertently supply the biologically inactive or toxic (S)-form—a critical consideration for medicinal chemistry programs targeting chiral receptors.
